molecular formula C4H5N3O2 B1269059 4-Methyl-1-nitro-1H-pyrazole CAS No. 38858-82-1

4-Methyl-1-nitro-1H-pyrazole

Cat. No.: B1269059
CAS No.: 38858-82-1
M. Wt: 127.1 g/mol
InChI Key: CJGXUQYECQSYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-nitro-1H-pyrazole is a nitrogen-containing heterocyclic compound It is characterized by a pyrazole ring substituted with a methyl group at the fourth position and a nitro group at the first position

Synthetic Routes and Reaction Conditions:

    Route I: Pyrazole is used as the starting material, and nitration is carried out using a mixture of nitric acid and sulfuric acid.

    Route II: 1-Nitropyrazole is used as the starting material, and this compound is obtained through a rearrangement reaction in sulfuric acid.

    Route III: 4-Iodopyrazole is used as the starting material, and nitration is carried out in tetrahydrofuran solution using fuming nitric acid and a solid catalyst such as silica or faujasite.

Industrial Production Methods:

  • A fully continuous-flow nitration and post-processing protocol has been developed for the preparation of this compound. This process involves nitration of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation. The final product is obtained with high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products:

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-Methyl-1-aminopyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of a methyl and nitro group on the pyrazole ring makes it a versatile compound for synthetic and industrial applications.

Properties

IUPAC Name

4-methyl-1-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-4-2-5-6(3-4)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXUQYECQSYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342400
Record name 4-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-82-1
Record name 4-Methyl-1-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-nitro-1H-pyrazole
Reactant of Route 2
4-Methyl-1-nitro-1H-pyrazole
Reactant of Route 3
4-Methyl-1-nitro-1H-pyrazole
Reactant of Route 4
4-Methyl-1-nitro-1H-pyrazole
Reactant of Route 5
4-Methyl-1-nitro-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.